molecular formula C9H12N2O2 B15264392 N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide

N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide

Cat. No.: B15264392
M. Wt: 180.20 g/mol
InChI Key: KBPRMHQIMLRLID-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide is a substituted benzene derivative characterized by a hydroxycarboximidamide functional group (-C(=NH)NHOH) at position 1, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 3.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N'-hydroxy-2-methoxy-4-methylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-7(9(10)11-12)8(5-6)13-2/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

KBPRMHQIMLRLID-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N/O)/N)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(=NO)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide typically involves the reaction of 2-methoxy-4-methylbenzonitrile with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired carboximidamide derivative.

Industrial Production Methods

Industrial production of N’-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N’-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structure is distinguished by its methoxy and methyl substituents on the benzene ring. Comparisons with analogs reveal key differences in substituent effects:

Compound Name Molecular Formula Substituents Notable Structural Features
N'-Hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide (Target) C₉H₁₁N₂O₂ -OCH₃ (position 2), -CH₃ (position 4) Electron-donating groups enhance aromatic stability; hydroxyimine enables metal chelation.
Compound 28 () C₂₄H₂₀ClF₃N₄O₄S₂ -SO₂, -SCH₂(CF₃Ph), -Cl, -CH₃ Sulfonyl and trifluoromethyl groups increase lipophilicity and electron-withdrawing effects .
N'-Hydroxy-2-(4-methylpiperazinyl)-benzenecarboximidamide () C₁₂H₁₈N₄O -4-methylpiperazinyl (position 2) Piperazinyl improves solubility and potential CNS penetration .
N'-Hydroxy-4-(2-methylbenzodiazol-1-yl)benzene-1-carboximidamide () C₁₅H₁₄N₄O -2-methylbenzodiazolyl (position 4) Benzodiazolyl introduces aromatic stacking potential and rigidity .

Physicochemical Properties

  • Melting Point : Compound 28 () exhibits a melting point of 203–208°C, influenced by its bulky sulfonyl and trifluoromethyl groups, which enhance crystalline packing . In contrast, piperazinyl-substituted analogs () likely have lower melting points due to increased solubility in polar solvents.
  • Spectroscopic Data :
    • IR : Compound 28 shows peaks at 1670 cm⁻¹ (C=O) and 1323 cm⁻¹ (SO₂), absent in the target compound .
    • ¹H-NMR : Aromatic protons in compound 28 resonate at δ 7.48–8.87 ppm, while the hydroxyimine proton appears at δ 11.58 ppm .

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